5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid
CAS No.: 1339049-65-8
Cat. No.: VC6119559
Molecular Formula: C23H19NO4
Molecular Weight: 373.408
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339049-65-8 |
---|---|
Molecular Formula | C23H19NO4 |
Molecular Weight | 373.408 |
IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid |
Standard InChI | InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26) |
Standard InChI Key | FQZBTBMFMYGFTN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
The core structure of 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an Fmoc-protected amino group at the 5-position. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), serves to protect the amine functionality during iterative coupling reactions .
Molecular Formula and Weight
Based on analogous Fmoc-protected benzoic acid derivatives , the molecular formula is deduced as C₂₄H₂₁NO₄, with a calculated molecular weight of 411.43 g/mol. This aligns closely with related structures such as 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methoxycarbonyl)benzoic acid (PubChem CID: 155943582), which has a molecular weight of 417.4 g/mol .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, studies on similar Fmoc-protected benzofuran and benzodioxine derivatives reveal planar aromatic systems with intermolecular hydrogen bonding patterns. For example, 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O interactions , suggesting that the title compound may exhibit comparable packing behavior in the solid state.
Table 1: Comparative Structural Data for Fmoc-Protected Benzoic Acid Derivatives
Synthesis and Reaction Pathways
The synthesis of 5-(Fmoc-amino)-2-methyl-benzoic acid likely follows established protocols for Fmoc protection of aromatic amines. A representative pathway involves:
Step 1: Preparation of 5-Amino-2-methyl-benzoic Acid
The starting material, 5-amino-2-methyl-benzoic acid, is commercially available or synthesized via nitration/reduction of 2-methyl-benzoic acid.
Step 2: Fmoc Protection of the Amino Group
Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., Na₂CO₃ in dioxane/water) :
This method mirrors the synthesis of 6-[5-(Fmoc-amino)-isophthalate]-amido-6-deoxy-β-cyclodextrin, where FmocCl was added dropwise to a solution of 5-aminoisophthalic acid .
Purification and Isolation
The crude product is acidified to pH 2 with HCl, extracted into ethyl acetate, and purified via recrystallization or column chromatography .
Applications in Peptide Synthesis and Drug Development
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Its methyl substituent enhances lipophilicity, potentially improving membrane permeability in peptide-drug conjugates .
Bioconjugation and Material Science
The carboxylic acid moiety enables conjugation to hydroxyl or amine-containing substrates via carbodiimide-mediated coupling (e.g., EDC/NHS). This functionality is exploited in the design of cyclodextrin derivatives for drug delivery .
Physicochemical Properties and Stability
Solubility
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Polar solvents: Partially soluble in DMSO, DMF, and THF.
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Aqueous solubility: Low at neutral pH; ionizes under basic conditions (pKa ≈ 4.2 for COOH).
Stability Profile
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Light sensitivity: Degrades under prolonged UV exposure due to the fluorenyl moiety.
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Thermal stability: Stable up to 150°C; decomposes via decarboxylation above 200°C.
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